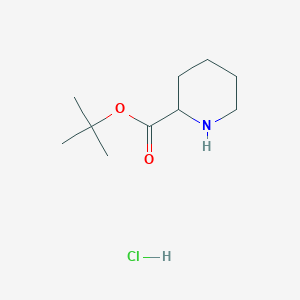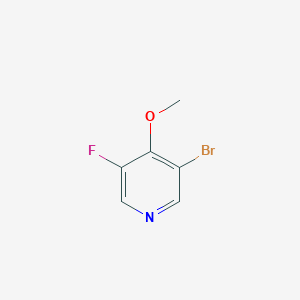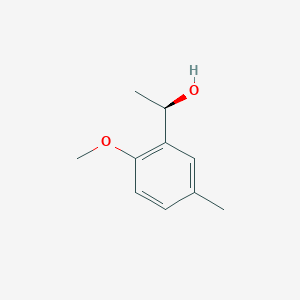
(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol
Overview
Description
(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-ol, also known as 1-methoxy-5-methylphenylethanol or 1-MMPE, is a monoterpene alcohol derived from the essential oil of several different plants, including rosemary, lavender, and sage. It is an important component of the volatile oils of these plants, and is used in a variety of applications, including perfumery, flavoring, and as a preservative. It has also been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Scientific Research Applications
1-MMPE has been studied for its potential therapeutic effects in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It has also been studied for its potential anti-inflammatory, antimicrobial, and antioxidant properties. In addition, 1-MMPE has been studied for its potential to modulate the activity of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and other physiological processes.
Mechanism of Action
The exact mechanism of action of 1-MMPE is not fully understood, but it is thought to act on several different pathways. It has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and other physiological processes. It has also been shown to modulate the activity of several neurotransmitter systems, including the GABAergic and glutamatergic systems. In addition, 1-MMPE has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
1-MMPE has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and other physiological processes. It has also been shown to modulate the activity of several neurotransmitter systems, including the GABAergic and glutamatergic systems. In addition, 1-MMPE has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
1-MMPE is a relatively safe compound, and has been used in laboratory experiments with few reported adverse effects. It is relatively easy to synthesize, and can be isolated from the essential oils of several different plants. However, it is not a very potent compound, and has low bioavailability, which may limit its therapeutic potential.
Future Directions
1-MMPE has potential therapeutic applications, particularly in the treatment of neurological disorders. Further research is needed to better understand its mechanism of action, and to develop more effective delivery systems for its administration. In addition, further research is needed to explore its potential anti-inflammatory, antimicrobial, and antioxidant properties. Finally, more research is needed to explore its potential interactions with other drugs, and to determine its safety and efficacy in clinical trials.
properties
IUPAC Name |
(1R)-1-(2-methoxy-5-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWYDMGMVMECF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



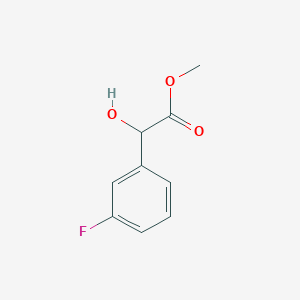

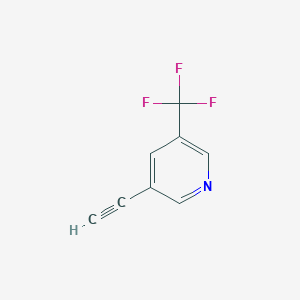
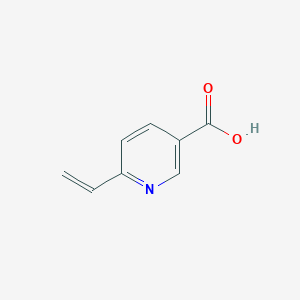

![tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate](/img/structure/B3376574.png)

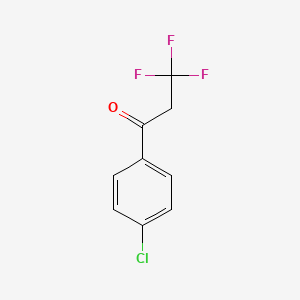
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3376592.png)

![(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol](/img/structure/B3376603.png)

